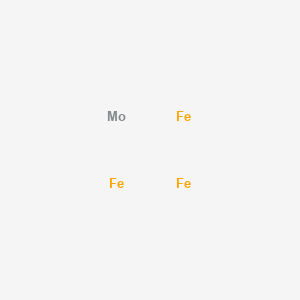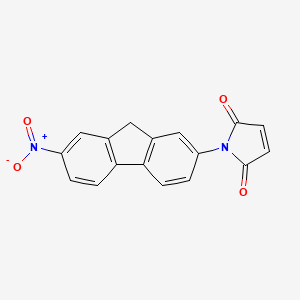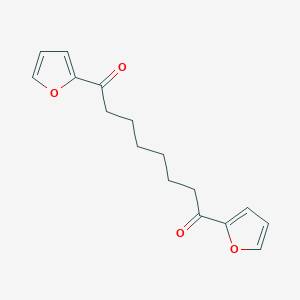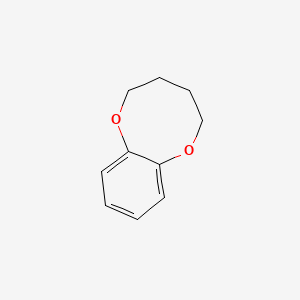![molecular formula C13H16N2 B14729652 (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine CAS No. 6530-15-0](/img/structure/B14729652.png)
(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-N-Phenyl-1-azabicyclo[222]octan-3-imine is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with a bicyclic ketone, followed by cyclization under acidic or basic conditions to form the desired imine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the imine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted derivatives where the imine group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-amine: A similar compound with an amine group instead of an imine group.
(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-ol: A related compound with a hydroxyl group.
Uniqueness: (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine is unique due to its imine group, which imparts distinct chemical reactivity compared to its amine and hydroxyl analogs. This uniqueness makes it valuable for specific applications where the imine functionality is required.
Eigenschaften
CAS-Nummer |
6530-15-0 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
N-phenyl-1-azabicyclo[2.2.2]octan-3-imine |
InChI |
InChI=1S/C13H16N2/c1-2-4-12(5-3-1)14-13-10-15-8-6-11(13)7-9-15/h1-5,11H,6-10H2 |
InChI-Schlüssel |
NMJSGWSXOOGKIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(=NC3=CC=CC=C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


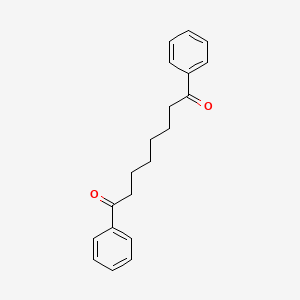
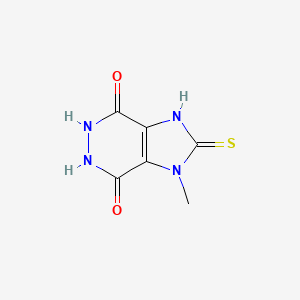
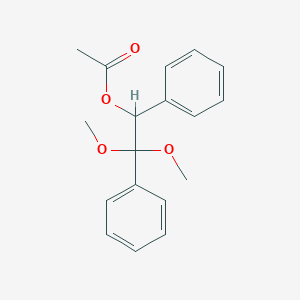
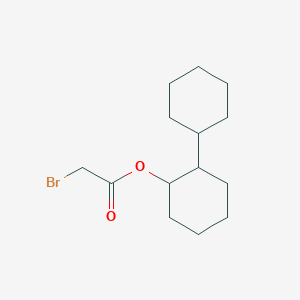
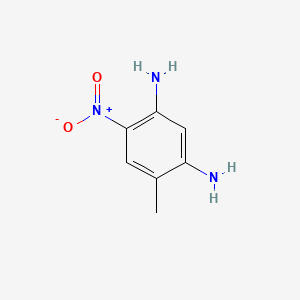
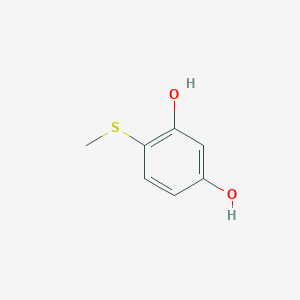
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
